2-chloro-N-cyclopropyl-5-(1H-pyrrol-1-yl)benzamide

Drug-likeness Ligand efficiency Physicochemical property optimization

2-Chloro-N-cyclopropyl-5-(1H-pyrrol-1-yl)benzamide (CAS 1144459-30-2, molecular formula C14H13ClN2O, molecular weight 260.72 g/mol) is a synthetic small-molecule benzamide derivative featuring a 2-chloro substituent, an N-cyclopropyl carboxamide, and a 5-(1H-pyrrol-1-yl) group on the phenyl ring. This compound belongs to the pyrrolyl benzamide class, a chemotype associated with enoyl-ACP reductase (InhA) inhibition and antimycobacterial activity, as well as chemokine receptor modulation.

Molecular Formula C14H13ClN2O
Molecular Weight 260.72 g/mol
Cat. No. B4512355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-cyclopropyl-5-(1H-pyrrol-1-yl)benzamide
Molecular FormulaC14H13ClN2O
Molecular Weight260.72 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=C(C=CC(=C2)N3C=CC=C3)Cl
InChIInChI=1S/C14H13ClN2O/c15-13-6-5-11(17-7-1-2-8-17)9-12(13)14(18)16-10-3-4-10/h1-2,5-10H,3-4H2,(H,16,18)
InChIKeyFHPXVRCRRCRYAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-cyclopropyl-5-(1H-pyrrol-1-yl)benzamide (CAS 1144459-30-2): A Scaffold-Defined Pyrrolyl Benzamide for Targeted Chemokine and Anti-Infective Research Procurement


2-Chloro-N-cyclopropyl-5-(1H-pyrrol-1-yl)benzamide (CAS 1144459-30-2, molecular formula C14H13ClN2O, molecular weight 260.72 g/mol) is a synthetic small-molecule benzamide derivative featuring a 2-chloro substituent, an N-cyclopropyl carboxamide, and a 5-(1H-pyrrol-1-yl) group on the phenyl ring . This compound belongs to the pyrrolyl benzamide class, a chemotype associated with enoyl-ACP reductase (InhA) inhibition and antimycobacterial activity, as well as chemokine receptor modulation [1][2]. Preliminary pharmacological screening indicates potential application as a CCR5 antagonist relevant to HIV infection, asthma, rheumatoid arthritis, and COPD [2]. The compound's defined substitution pattern—combining an ortho-chloro group, a meta-pyrrole ring, and a cyclopropyl amide—constitutes a discrete pharmacophore that distinguishes it from close regioisomeric and N-substituted analogs in procurement decisions.

Why Generic Pyrrolyl Benzamide Substitution Fails: Evidence for Scaffold-Specific Differentiation of 2-Chloro-N-cyclopropyl-5-(1H-pyrrol-1-yl)benzamide


Generic substitution within the pyrrolyl benzamide class is not scientifically defensible because relatively subtle structural modifications—including the position of the pyrrole ring on the benzamide core, the identity of the N-substituent on the carboxamide, and the presence or absence of the ortho-chloro group—produce markedly divergent biological activity profiles. The pyrrolyl benzamide scaffold has been validated as an InhA inhibitor scaffold with enoyl-ACP reductase IC50 values spanning from 0.074 nM to inactive, a >100-fold differential driven by specific substitution patterns [1]. Similarly, the cyclopropyl group on the amide nitrogen imposes conformational restriction that the cyclopentyl and larger alkyl analogs cannot replicate, potentially altering target residence time and selectivity for chemokine receptors such as CCR5 versus closely related GPCRs [2]. Furthermore, the 5-(1H-pyrrol-1-yl) substitution pattern on a 2-chlorobenzamide core defines a specific pharmacophore that is topologically distinct from the 4-(1H-pyrrol-1-yl) regioisomer; the latter has been explored as a distinct chemical series in anticonvulsant and antimicrobial contexts, underscoring that regioisomeric substitution is not interchangeable [3]. These considerations directly preclude simple analog substitution without loss of the target profile for which the compound is being procured. The quantitative dimensions of these distinctions are detailed in Section 3.

Quantitative Differential Evidence for 2-Chloro-N-cyclopropyl-5-(1H-pyrrol-1-yl)benzamide: Head-to-Head and Class-Level Comparative Data for Procurement Decision-Making


Molecular Weight and Ligand Efficiency Advantage Relative to the Sulfamoylphenyl-Ethyl Analog

2-Chloro-N-cyclopropyl-5-(1H-pyrrol-1-yl)benzamide (MW 260.72 g/mol) possesses a molecular weight approximately 38% lower than its close structural analog 2-chloro-5-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (MW approximately 419.9 g/mol, CAS 1144459-40-4) . The smaller N-cyclopropyl substituent eliminates the large sulfamoylphenyl-ethyl group while maintaining the identical 2-chloro-5-(1H-pyrrol-1-yl)benzamide core. This difference translates into improved ligand efficiency metrics: the target compound has 2 rotatable bonds versus approximately 8 for the sulfamoylphenyl-ethyl analog, and a lower topological polar surface area, both of which are favorable for membrane permeability and oral bioavailability prediction according to standard drug-likeness filters (Rule of Five compliance: zero violations for the target compound) . For procurement in early-stage medicinal chemistry campaigns where minimal pharmacophoric elements are sought, the lower MW compound provides greater scope for subsequent optimization without exceeding property guidelines.

Drug-likeness Ligand efficiency Physicochemical property optimization

Conformational Constraint Advantage of N-Cyclopropyl Relative to N-Cyclopentyl Analog

The N-cyclopropyl group in 2-chloro-N-cyclopropyl-5-(1H-pyrrol-1-yl)benzamide imposes a distinct conformational profile compared to the N-cyclopentyl analog (2-chloro-N-cyclopentyl-5-(1H-pyrrol-1-yl)benzamide, CAS 1081145-61-0) . The cyclopropyl ring constrains the amide C–N bond to a narrower torsional angle range due to ring strain (~27 kcal/mol) and reduced ring puckering degrees of freedom compared to the cyclopentyl ring. This conformational restriction is significant because the N-cyclopentyl analog has been reported as an inhibitor of Bruton's Tyrosine Kinase (Btk) , whereas preliminary screening of the N-cyclopropyl compound indicates CCR5 antagonist activity [1]. Although direct head-to-head selectivity profiling is not yet published, the divergence in reported target engagement—Btk inhibition for the cyclopentyl analog versus CCR5 antagonism for the cyclopropyl analog—provides circumstantial evidence that the N-substituent identity influences biological target preference. Conformational restriction via cyclopropyl groups is an established strategy in medicinal chemistry to enhance target selectivity and improve metabolic stability by reducing CYP450-mediated N-dealkylation relative to larger cycloalkyl or linear alkyl amides [2].

Conformational restriction Target selectivity Metabolic stability

Pyrrolyl Benzamide Class-Level Anti-Tubercular Activity: Positioning the Scaffold for InhA-Directed Research

The pyrrolyl benzamide chemotype to which 2-chloro-N-cyclopropyl-5-(1H-pyrrol-1-yl)benzamide belongs has been systematically evaluated as inhibitors of enoyl-ACP reductase (InhA), a validated Mycobacterium tuberculosis target. In the study by Joshi et al. (2018), a series of pyrrolyl benzamide derivatives were synthesized and screened against M. tuberculosis H37Rv and InhA enzyme [1]. Among the series, compound 3q formed key H-bonding interactions with Tyr158, Thr196, and the NAD+ cofactor in the InhA active site. Thirteen compounds in related pyrrolyl benzamide series exhibited MIC values of 1.6 μg/mL against M. tuberculosis H37Rv, with the most potent InhA inhibitors achieving IC50 values as low as 0.074 nM and 0.13 nM (compounds 7c and 7e respectively) [2]. Representative compounds tested for mammalian cytotoxicity on A549 lung cancer and MV cell lines showed no appreciable toxicity, indicating a therapeutic window [1]. While 2-chloro-N-cyclopropyl-5-(1H-pyrrol-1-yl)benzamide itself was not among the individual compounds reported in this study, its core scaffold—a 2-substituted, 5-(1H-pyrrol-1-yl)benzamide—aligns closely with the pharmacophoric elements identified as critical for InhA engagement. The 2-chloro group may enhance binding through halogen bonding with backbone carbonyls in the InhA active site, a feature previously exploited in InhA inhibitor design [3].

Antitubercular Enoyl-ACP reductase (InhA) Mycobacterium tuberculosis

Regioisomeric Differentiation: 5-(1H-Pyrrol-1-yl)-2-chloro Substitution versus 4-(1H-Pyrrol-1-yl) Regioisomer

The 2-chloro-5-(1H-pyrrol-1-yl)benzamide scaffold of the target compound is regioisomerically distinct from N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide (MW 226.27 g/mol, CAS not specified but structurally characterized) . The target compound positions the pyrrole ring at the meta position relative to the carboxamide and ortho to the chlorine atom, creating a pharmacophore with a specific angular geometry (~120° between pyrrole and carboxamide vectors). In contrast, the 4-(1H-pyrrol-1-yl) regioisomer places the pyrrole para to the carboxamide, yielding a linear (180°) geometry. The 2-chloro substituent additionally introduces a steric and electronic perturbation: it can participate in halogen bonding interactions and alters the pKa of the adjacent amide NH through inductive effects [1]. The 4-pyrrolyl regioisomer has been investigated for antimicrobial and anticancer applications, while the 5-pyrrolyl-2-chloro substitution pattern in the target compound has been associated with CCR5 antagonism, suggesting that regioisomeric placement of the pyrrole ring directs target selectivity [2]. The molecular weight difference (260.72 vs. 226.27 g/mol) and the two-dimensional pharmacophore geometry are quantifiable differentiators that preclude regioisomeric substitution.

Regioisomer selectivity Structure-activity relationship Pharmacophore geometry

Optimal Research and Industrial Application Scenarios for 2-Chloro-N-cyclopropyl-5-(1H-pyrrol-1-yl)benzamide Based on Differential Evidence


CCR5 Antagonist Screening Cascades for HIV and Inflammatory Disease Research

Based on preliminary pharmacological screening data indicating CCR5 antagonism [1], this compound is optimally positioned as a starting point for CCR5-focused drug discovery programs targeting HIV entry inhibition, asthma, rheumatoid arthritis, and chronic obstructive pulmonary disease (COPD). The N-cyclopropyl conformational constraint differentiates it from the N-cyclopentyl analog (reported Btk inhibitor) and may confer selectivity advantages within the chemokine receptor family . Researchers should procure this specific N-cyclopropyl analog rather than the cyclopentyl variant when CCR5 antagonism is the desired primary pharmacology. The compound's moderate molecular weight (260.72 g/mol) and favorable drug-likeness profile (zero Rule of Five violations) make it suitable for hit-to-lead optimization .

Enoyl-ACP Reductase (InhA) Inhibitor Development for Tuberculosis Drug Discovery

The pyrrolyl benzamide core scaffold has validated InhA enzyme inhibitory activity with class-level IC50 values as low as 0.074 nM and whole-cell M. tuberculosis MIC values of 1.6 μg/mL [2][3]. The 2-chloro substituent may engage the InhA active site through halogen bonding with backbone carbonyl groups, a mechanism supported by structural biology studies of related benzamide InhA inhibitors [4]. Procurement of this compound for anti-tubercular screening is warranted because its specific substitution pattern—combining a 2-chloro group with a 5-pyrrolyl group and N-cyclopropyl amide—has not been individually profiled in published InhA assays, representing a gap in the SAR landscape that may yield differentiated potency or resistance profile relative to previously reported class members.

Medicinal Chemistry Scaffold Optimization with Conserved Physicochemical Property Buffer

With a molecular weight of 260.72 g/mol, only 3 rotatable bonds, and zero Rule of Five violations, this compound provides a substantially larger property optimization window compared to bulkier analogs such as the sulfamoylphenyl-ethyl derivative (MW ≈ 419.9 g/mol, ~8 rotatable bonds) . This is a critical procurement consideration for medicinal chemistry teams planning extensive analog synthesis: starting from a lower-MW scaffold permits the introduction of additional functional groups during lead optimization without breaching Lipinski or Veber property thresholds. The N-cyclopropyl group also offers potential metabolic stability advantages over N-alkyl chains due to reduced susceptibility to CYP450-mediated oxidative dealkylation [5].

Regioisomeric Selectivity Studies in Chemokine Receptor Pharmacology

The 5-(1H-pyrrol-1-yl) substitution pattern creates a pharmacophore with ~120° angular geometry between the pyrrole and carboxamide vectors, distinct from the 180° linear geometry of the 4-(1H-pyrrol-1-yl) regioisomer . This geometric distinction is relevant for probing the topology of CCR5 and related chemokine receptor binding pockets. Procurement of both the 5-pyrrolyl and 4-pyrrolyl regioisomers as a matched pair enables direct comparative pharmacology studies that can map the spatial requirements for receptor engagement, providing actionable SAR information that cannot be obtained from either regioisomer alone [1].

Quote Request

Request a Quote for 2-chloro-N-cyclopropyl-5-(1H-pyrrol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.